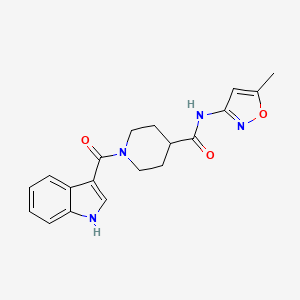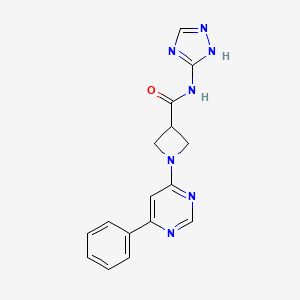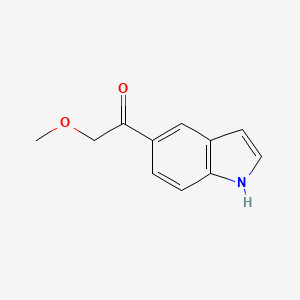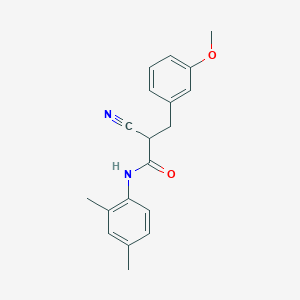
N-(3,3-Dimethyl-1-phenylbutan-2-yl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,3-Dimethyl-1-phenylbutan-2-yl)prop-2-enamide, also known as DM-PB-PEA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of phenylethylamines, which are known for their ability to interact with the central nervous system and produce various effects.
Mécanisme D'action
The mechanism of action of N-(3,3-Dimethyl-1-phenylbutan-2-yl)prop-2-enamide is not fully understood. However, it is believed to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological processes. N-(3,3-Dimethyl-1-phenylbutan-2-yl)prop-2-enamide has been shown to activate the CB1 and CB2 receptors, which are involved in pain perception, inflammation, and immune function.
Biochemical and Physiological Effects:
N-(3,3-Dimethyl-1-phenylbutan-2-yl)prop-2-enamide has been shown to have a range of biochemical and physiological effects. It has been reported to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of chronic pain and inflammatory diseases. N-(3,3-Dimethyl-1-phenylbutan-2-yl)prop-2-enamide has also been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3,3-Dimethyl-1-phenylbutan-2-yl)prop-2-enamide is its ability to interact with the endocannabinoid system, which makes it a potential candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of N-(3,3-Dimethyl-1-phenylbutan-2-yl)prop-2-enamide is its limited solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on N-(3,3-Dimethyl-1-phenylbutan-2-yl)prop-2-enamide. One of the directions is the development of new drugs based on N-(3,3-Dimethyl-1-phenylbutan-2-yl)prop-2-enamide for the treatment of various diseases. Another direction is the investigation of the mechanism of action of N-(3,3-Dimethyl-1-phenylbutan-2-yl)prop-2-enamide, which will help in the development of more effective drugs. Additionally, the investigation of the pharmacokinetics and pharmacodynamics of N-(3,3-Dimethyl-1-phenylbutan-2-yl)prop-2-enamide will help in the optimization of its therapeutic potential.
Conclusion:
In conclusion, N-(3,3-Dimethyl-1-phenylbutan-2-yl)prop-2-enamide is a promising candidate for the development of new drugs for the treatment of various diseases. Its ability to interact with the endocannabinoid system and produce various effects make it a potential candidate for the treatment of chronic pain, inflammatory diseases, and neurodegenerative diseases. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Méthodes De Synthèse
The synthesis of N-(3,3-Dimethyl-1-phenylbutan-2-yl)prop-2-enamide involves the reaction of 3,3-dimethyl-1-phenylbutan-2-one with propargylamine in the presence of a catalyst. The resulting product is then treated with hydrogen gas to obtain N-(3,3-Dimethyl-1-phenylbutan-2-yl)prop-2-enamide. This method has been reported to yield high purity and good yields of N-(3,3-Dimethyl-1-phenylbutan-2-yl)prop-2-enamide.
Applications De Recherche Scientifique
N-(3,3-Dimethyl-1-phenylbutan-2-yl)prop-2-enamide has been the subject of various scientific studies due to its potential therapeutic applications. It has been shown to have a range of effects, including anti-inflammatory, analgesic, and neuroprotective properties. These properties make N-(3,3-Dimethyl-1-phenylbutan-2-yl)prop-2-enamide a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
N-(3,3-dimethyl-1-phenylbutan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-5-14(17)16-13(15(2,3)4)11-12-9-7-6-8-10-12/h5-10,13H,1,11H2,2-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWFJSCMVBXGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC1=CC=CC=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-Dimethyl-1-phenylbutan-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2611864.png)
![5-methyl-2-phenyl-7-(4-(3-(trifluoromethyl)benzyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2611865.png)

![N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide](/img/structure/B2611871.png)
![{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl}trimethylazanium iodide](/img/structure/B2611872.png)

![2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/no-structure.png)



![4,4,5,5-Tetramethyl-2-[(1R,2R)-2-propan-2-ylcyclopropyl]-1,3,2-dioxaborolane](/img/structure/B2611883.png)